molecular formula C7H7N3 B279446 2-Aminophenylcyanamide

2-Aminophenylcyanamide

Cat. No.: B279446
M. Wt: 133.15 g/mol
InChI Key: FGGPJHXGBZNABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminophenylcyanamide, also known as dapsone, is a synthetic compound that has been extensively studied for its scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 248.3 g/mol. The compound was first synthesized in 1908 by Paul Gelmo, a German chemist, and has since been used for a variety of research purposes.

Mechanism of Action

The mechanism of action of 2-Aminophenylcyanamide is based on its ability to inhibit the activity of dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. The compound binds to the enzyme and prevents it from carrying out its normal function, thereby inhibiting bacterial growth. This mechanism of action has made it an effective antibiotic agent against a broad range of bacterial infections.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, the compound has been found to have antioxidant effects, as well as the ability to modulate the immune system. It has also been studied for its potential use in the treatment of certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Aminophenylcyanamide in lab experiments is its broad-spectrum antibacterial activity. This makes it a useful tool for studying the mechanisms of bacterial growth and the development of antibiotic resistance. However, the compound also has some limitations. For example, it can be toxic to certain types of cells, and its use in animal studies may be limited by its potential side effects.

Future Directions

There are a number of potential future directions for research on 2-Aminophenylcyanamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of the compound, as well as its potential side effects. Other potential future directions include the development of new antibiotics based on the structure of this compound, as well as the investigation of its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its scientific research applications. It has a broad-spectrum antibacterial activity and has been shown to have anti-inflammatory and antioxidant effects. Its mechanism of action is based on its ability to inhibit the activity of dihydropteroate synthase, an enzyme that is essential for the synthesis of folate in bacteria. While the compound has some limitations, it has a number of potential future directions for research, including its use in the treatment of cancer and the development of new antibiotics.

Synthesis Methods

The synthesis of 2-Aminophenylcyanamide involves the reaction of aniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonium sulfide to yield the final compound. The overall reaction can be represented as follows:
C6H5NH2 + ClCN → C6H5NHCN + HCl
C6H5NHCN + (NH4)2S → C6H5NHNHCN + 2NH4Cl

Scientific Research Applications

2-Aminophenylcyanamide has been widely used in scientific research due to its ability to inhibit the activity of dihydropteroate synthase, an enzyme that is essential for the synthesis of folate in bacteria. This makes it an effective antibiotic agent against a broad range of bacterial infections. The compound has also been studied for its anti-inflammatory properties, as well as its potential use in the treatment of certain types of cancer.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

(2-aminophenyl)cyanamide

InChI

InChI=1S/C7H7N3/c8-5-10-7-4-2-1-3-6(7)9/h1-4,10H,9H2

InChI Key

FGGPJHXGBZNABQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC#N

Canonical SMILES

C1=CC=C(C(=C1)N)NC#N

Origin of Product

United States

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